molecular formula C11H13NO2 B12652729 o-Diacetotoluidide CAS No. 3026-99-1

o-Diacetotoluidide

Cat. No.: B12652729
CAS No.: 3026-99-1
M. Wt: 191.23 g/mol
InChI Key: DQNSOAZBRJBCHT-UHFFFAOYSA-N
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Description

    Chemistry: o-Diacetotoluidide is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of organic pigments and dyes, which are essential in the textile and printing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acetylation of o-Toluidine: The primary method for synthesizing o-Diacetotoluidide involves the acetylation of o-toluidine. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

    Industrial Production Methods: Industrially, the process is scaled up by using larger quantities of o-toluidine and acetic anhydride. The reaction mixture is heated to maintain a consistent temperature, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Diacetotoluidide can undergo oxidation reactions, where the methyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

Mechanism and Molecular Targets: o-Diacetotoluidide exerts its effects primarily through its interactions with enzymes and proteins. The acetyl group can form hydrogen bonds with active sites of enzymes, altering their activity. This interaction can affect various metabolic pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison and Uniqueness:

    Similar Compounds: Acetoacetanilide, o-Acetoacetotoluidide, and N-Acetyl-o-toluidine.

    Uniqueness: o-Diacetotoluidide is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. Unlike its analogs, it has a higher tendency to undergo electrophilic aromatic substitution, making it more versatile in synthetic applications.

Properties

IUPAC Name

N-acetyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-6-4-5-7-11(8)12(9(2)13)10(3)14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNSOAZBRJBCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184352
Record name o-Diacetotoluidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3026-99-1
Record name o-Diacetotoluidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003026991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Diacetotoluidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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